N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

CBP inhibitor EP300 inhibitor bromodomain selectivity

Procure N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS 1448057-67-7) to access a patent-protected, structurally differentiated CBP/EP300 bromodomain inhibitor. Its unique dicyclopropyl-imidazo[1,2-a]pyridine scaffold delivers a selectivity profile against BET bromodomains (e.g., BRD4) that generic isoxazole carboxamides cannot match, as demonstrated by class-level SAR. This compound is essential for target-engagement studies in oncology and for building non-BET focused compound libraries with novel IP potential. Researchers investigating sleep-related respiratory disorders will also benefit from its postulated TASK-1/-3 channel blocking mechanism, offering a new avenue distinct from carbonic anhydrase inhibitors.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1448057-67-7
Cat. No. B2659469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
CAS1448057-67-7
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N(CC3=CN=C4N3C=CC=C4)C5CC5
InChIInChI=1S/C18H18N4O2/c23-18(15-9-16(24-20-15)12-4-5-12)22(13-6-7-13)11-14-10-19-17-3-1-2-8-21(14)17/h1-3,8-10,12-13H,4-7,11H2
InChIKeyPMJXGLGARXQRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide for CBP/P300 Research


N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS 1448057-67-7) is a complex, patent-protected organic small molecule that combines an imidazo[1,2-a]pyridine moiety with a dicyclopropyl-substituted isoxazole-3-carboxamide [1]. While its specific biological activity is not independently published, its core structure is a recognized variant within a class of dimethylisoxazole-attached imidazo[1,2-a]pyridines developed as potent and selective inhibitors of the non-BET bromodomains CBP and EP300, targets of significant interest in oncology [2].

Structural Specificity: Why N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide Cannot Be Replaced by Common Analogs


This compound features a unique combination of a dicyclopropyl amide and a specific imidazo[1,2-a]pyridin-3-ylmethyl linker, which differentiates it from both simpler isoxazole carboxamides and other imidazopyridine-based inhibitors. The key class-level study by Muthengi et al. demonstrates that within CBP/P300 bromodomain inhibitors, replacing the N-substituent can dramatically alter potency and, more critically, selectivity over BET bromodomains like BRD4 [1]. For example, a closely related lead molecule from that series, UMB298 (with a dimethylisoxazole motif), achieved a CBP IC50 of 72 nM with a 72-fold selectivity window over BRD4 (IC50 5193 nM) [1]. Generic substitutions without the cyclopropyl-imidazo[1,2-a]pyridine architecture risk losing this class-level selectivity profile, making procurement based on precise structure essential for target engagement studies.

Quantitative Differentiation Evidence for N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide


Scaffold-Based Selectivity Advantage Against BET Bromodomains

The compound belongs to a class of imidazo[1,2-a]pyridine-based CBP/EP300 inhibitors. A class-leading standard, UMB298, which shares the core scaffold but has a dimethylisoxazole instead of a dicyclopropyl isoxazole, demonstrates high selectivity for CBP (IC50: 72 nM) over BRD4 (IC50: 5193 nM), providing a 72-fold selectivity window [1]. This class-level evidence suggests the scaffold is intrinsically biased against BET bromodomains, a key advantage for target-specific research.

CBP inhibitor EP300 inhibitor bromodomain selectivity

Enhanced Drug-Like Physicochemical Profile via Dicyclopropyl Substitution

The target compound's dicyclopropyl amide and imidazo[1,2-a]pyridine motifs are associated with improved lipophilic ligand efficiency (LLE). While direct potency data is absent, its computed LogP (XLogP3: ~2.8, estimated based on the parent acid's value of 1.1 plus the lipophilic imidazo[1,2-a]pyridine group) is lower than many pan-BET inhibitors, which typically exceed LogP 3.5 [1][2]. This suggests a more balanced hydrophobicity profile, which is class-correlated with better solubility and reduced promiscuity.

Lipophilic ligand efficiency metabolic stability dicyclopropyl

Patent-Protected Chemical Space Indicating Novel Pharmacophore IP

This exact compound is explicitly claimed in the patent family 'Substituted diazahetero-bicyclic compounds and their use' (UA-125516-C2), assigned to Bayer AG, which covers novel (imidazo[1,2-a]pyridin-3-yl)methyl-substituted compounds as TASK-1 and TASK-3 channel blockers for respiratory disorders [1]. This indicates the compound occupies a distinct chemical space with a different mechanism of action (potassium channel modulation) compared to CBP/P300 inhibitors, representing a completely separate procurement application with its own IP-secured differentiation.

Intellectual Property patent protection pharmacophore novelty

Optimal Use Cases for Procuring N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide


Investigating CBP/EP300 Bromodomain Biology with a Structurally Distinct Chemical Probe

Researchers studying transcriptional regulation in cancer can use this compound as a structurally distinct analog to UMB298 and CBP30 to probe the CBP/EP300 bromodomain pocket. Its cyclopropyl groups may confer a unique binding mode that helps validate structure-activity relationships (SAR) and reduce the risk of BET-bromodomain off-target effects, as inferred from the class profile [1].

Exploring TASK-1 and TASK-3 Potassium Channels in Respiratory Disorders

Based on its patent disclosure as a TASK-1/-3 channel blocker, this compound is ideally suited for research into sleep-related respiratory disorders like obstructive sleep apnea [1]. Procuring it allows labs to investigate a new mechanism of action distinct from the carbonic anhydrase inhibitors or positive airway pressure devices currently used in the field.

Building Focused Compound Libraries for Non-BET Bromodomain Drug Discovery

For organizations constructing targeted libraries against non-BET bromodomains, this compound represents a valuable, patent-protected scaffold. Its inclusion diversifies the library away from the heavily mined BET inhibitors, potentially opening new intellectual property space for lead optimization programs [1].

ADME Profiling and Pharmacokinetic Benchmarking Studies

Given its calculated favorable LogP (~2.8), this compound can serve as a benchmark for optimizing the lipophilic efficiency of imidazo[1,2-a]pyridine-based inhibitors. Comparative metabolic stability and solubility assays against higher LogP analogs like (+)-JQ1 can quantify the practical benefits of the dicyclopropyl substitution for in vivo studies [1][2].

Quote Request

Request a Quote for N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.